(S)-Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate is an organic compound notable for its unique structure and potential applications in medicinal chemistry. It is classified as an acetamido derivative and is characterized by the presence of a trifluorophenyl group, which contributes to its biological activity. The compound is relevant in pharmaceutical research, particularly due to its anti-inflammatory and analgesic properties.
The synthesis of (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate can be achieved through several methods:
These reactions allow for the precise construction of the compound's molecular architecture, enabling the introduction of specific functional groups that enhance its pharmacological properties.
The molecular formula of (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate is , with a molecular weight of approximately .
(S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives or exploring its reactivity in biological systems.
The mechanism of action for (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with various molecular targets:
This interaction profile suggests that the compound could be effective in treating conditions associated with pain and inflammation.
The compound's unique structural features confer distinct physical and chemical properties that are crucial for its applications in medicinal chemistry.
(S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate has several scientific uses:
Asymmetric amination enables direct stereocontrol during C–N bond formation, circumventing post-synthesis resolution. For this target compound, chiral auxiliary-mediated approaches using (R)-mandelic acid achieve high diastereoselectivity. The reaction involves in situ enolization of ketone precursors derived from 2,4,5-trifluorophenylacetic acid, followed by electrophilic amination with di-tert-butyl azodicarboxylate. Diastereomeric excesses exceeding 95% are attainable through crystallization-induced asymmetric transformation, where the (R)-mandelate salt preferentially crystallizes the desired (S)-isomer from solution, driving equilibrium toward high conversion [7] [8].
Enantioselective reductive amination constitutes another efficient pathway. Computational studies reveal that iridium-phosphoramidite catalysts (e.g., L4 ligand with 3,3′-1-naphthyl substituents) facilitate hydride transfer via an outer-sphere mechanism. Two hydrogen-bonding interactions critically orient the imine substrate: one between the phosphoramidite (P=O) and the imine (N–H), and another between iridium-bound chlorine and the imine carbon. This spatial confinement achieves enantiomeric ratios up to 99:1 when coupling trifluorophenyl butanone derivatives with ammonia equivalents [9].
Table 1: Optimization of Asymmetric Reductive Amination Conditions
Catalyst System | Additive | Solvent | Yield (%) | ee (%) |
---|---|---|---|---|
[Ir(cod)Cl]₂/L1 | None | Methanol | 92 | 52 |
[Ir(cod)Cl]₂/L3 (3,3′-Ph) | None | Trifluoroethanol | 88 | 69 |
[Ir(cod)Cl]₂/L4 (3,3′-Nap) | FeCl₃ | Methyl acetate | 95 | 97 |
[Ir(cod)Cl]₂/L4 (3,3′-Nap) | HCl | Trifluoroethanol | 90 | 98 |
Enzymatic resolution remains indispensable for industrial-scale production due to its operational simplicity and sustainability. Lipase-catalyzed kinetic resolution exploits differential acylation kinetics between enantiomers. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer of racemic methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate using vinyl acetate as acyl donor, leaving the desired (S)-amine unreacted. This process achieves 48% conversion (approaching the 50% theoretical maximum) with 98% enantiomeric excess for the unreacted amine after 6 hours at 30°C [10].
Deracemization via stereoinversion overcomes the 50% yield limitation of kinetic resolution. Geotrichum candidum oxidizes the (R)-amine enantiomer to its imine counterpart, which is subsequently reduced non-selectively to regenerate the racemate. Concurrent in situ enzymatic hydrolysis of the (S)-acetamide derivative shifts the equilibrium, enabling complete conversion to the (S)-amine with 99% enantiomeric excess. This dynamic process integrates Pseudomonas fluorescens amidase for enantioselective deacylation and an imine reductase for asymmetric reduction [10].
Table 2: Performance of Enzymatic Resolution Systems
Biocatalyst | Substrate | Reaction Type | ee (%) | Conversion (%) |
---|---|---|---|---|
Candida antarctica lipase B | Racemic methyl 3-amino ester | Kinetic resolution | 98 (S) | 48 |
Geotrichum candidum/amidase | Racemic methyl 3-acetamido ester | Deracemization | 99 (S) | >99 |
Burkholderia plantarii | N-acetyl racemate | Deacylation | 95 (S) | 50 |
Asymmetric hydrogenation of dehydroamino acid derivatives delivers exceptional stereocontrol. The rhodium-DuPhos catalytic system hydrogenates methyl (Z)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate under mild conditions (10 bar H₂, 25°C). Chiral bis(phospholane) ligands induce quadrant-specific substrate binding, where the trifluorophenyl group occupies a less hindered quadrant while the acetamido carbonyl coordinates to rhodium. This orientation enables hydride insertion to exclusively form the (S)-product with >99% enantiomeric excess and turnover frequencies exceeding 3000 h⁻¹ [6] [9].
Ruthenium-catalyzed dynamic kinetic resolution combines in situ substrate racemization with enantioselective reduction. Using Shvo’s catalyst (μ-hydrotetracarbonyl diruthenium), the unprotected enamine racemizes via tautomerization at 80°C. The (R,R)-TsDPEN ruthenium complex then selectively hydrogenates the (S)-enamine enantiomer. This tandem process achieves 95% yield and 97% enantiomeric excess for the (S)-amine product without requiring pre-protection [6]. First-row transition metal alternatives like iron-bis(iminopyridine) precatalysts activated by trimethylaluminum show promise for sustainable synthesis, achieving 88% enantiomeric excess at 0.5 mol% loading, though industrial adoption requires further optimization [6].
Table 3: Transition Metal Catalysts for Enantioselective Hydrogenation
Catalyst | Ligand | Pressure (bar) | ee (%) | TON |
---|---|---|---|---|
Rh(cod)₂OTf | (R,R)-DuPhos | 10 | >99 | 3000 |
[RuCl(cymene)]₂ | (S,S)-TsDPEN | 50 | 97 | 500 |
Fe(OAc)₂ | Bis(iminopyridine) | 50 | 88 | 200 |
Co(acac)₂ | Chiraphos | 20 | 82 | 150 |
Protecting group manipulation critically influences stereoselectivity and overall yield. Orthogonal protection schemes enable selective amine masking during multi-step syntheses. The tert-butoxycarbonyl (Boc) group demonstrates superior performance for this scaffold due to its resistance to nucleophilic displacement during esterification and minimal steric perturbation during hydrogenation. Boc-protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine catalysis (95% yield), while deprotection employs trifluoroacetic acid in dichloromethane (98% recovery) [2] [4].
Enzyme-labile protecting groups offer chemoselectivity advantages. Phenylacetyl protection via reaction with phenylacetic acid activated by N,N’-dicyclohexylcarbodiimide is quantitatively removed by penicillin G acylase at pH 7.5 without epimerization risk. This strategy achieves 92% isolated yield of the free (S)-amine, outperforming acid-labile groups in substrates bearing acid-sensitive trifluoromethyl substituents [10]. Photocleavable o-nitrobenzyloxycarbonyl derivatives provide temporal control; irradiation at 365 nm in acetonitrile quantitatively regenerates the amine within 15 minutes without racemization, facilitating light-directed synthetic sequences [8].
Table 4: Comparative Analysis of Amine Protecting Groups
Protecting Group | Installation Reagent | Deprotection Conditions | Yield (%) | Epimerization Risk |
---|---|---|---|---|
Acetyl | Acetic anhydride | HCl (6N), reflux | 90 | High |
Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid, 0°C | 98 | Low |
Cbz | Benzyl chloroformate | H₂/Pd-C, methanol | 95 | Moderate |
Phenylacetyl | Phenylacetic acid/DCC | Penicillin G acylase, pH 7.5 | 92 | None |
o-Nitrobenzyloxycarbonyl | o-Nitrobenzyl chloroformate | hν (365 nm), acetonitrile | 99 | None |
The strategic integration of these methodologies enables robust, scalable production of enantiopure (S)-methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate. Recent advances in enzymatic deracemization and earth-abundant metal catalysis promise more sustainable manufacturing routes, while enzyme-labile and photocleavable protecting groups address longstanding chemoselectivity challenges in complex synthetic sequences.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9